molecular formula C12H10BrN B12112796 2'-Bromo[1,1'-biphenyl]-4-amine CAS No. 65975-65-7

2'-Bromo[1,1'-biphenyl]-4-amine

Cat. No.: B12112796
CAS No.: 65975-65-7
M. Wt: 248.12 g/mol
InChI Key: CMEFAFBOQKEYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Biphenyl (B1667301) Scaffolds in Molecular Design

The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged structure in molecular design. bohrium.com Its semi-rigid, yet conformationally flexible nature allows it to serve as a robust framework for orienting functional groups in three-dimensional space. This characteristic is paramount in drug discovery, where precise spatial arrangement of pharmacophores is critical for effective interaction with biological targets like enzymes and receptors. nih.gov Many successful pharmaceuticals, such as the anti-inflammatory drug Fenbufen and the cardiovascular medication Valsartan, incorporate a biphenyl core, demonstrating its utility in creating bioactive compounds. bohrium.com

Beyond pharmaceuticals, biphenyl derivatives are integral to materials science, finding use in the synthesis of liquid crystals and Organic Light-Emitting Diodes (OLEDs). The extended π-system of the biphenyl unit can be tuned through substitution to achieve desired electronic and photophysical properties. Furthermore, the biphenyl structure is a foundational component of many important ligands used in transition-metal catalysis, where the steric and electronic properties of the ligand are crucial for controlling the activity and selectivity of the catalyst. rsc.org The phenomenon of atropisomerism, which can arise from hindered rotation around the biphenyl single bond, adds another layer of complexity and potential, enabling the design of chiral ligands for asymmetric synthesis. bohrium.com

Importance of Amine and Halogen Functionalities in Chemical Synthesis

The utility of a molecular scaffold is greatly enhanced by the presence of functional groups that can be readily transformed into other moieties. In this regard, amine and halogen groups are among the most versatile and widely employed functionalities in organic synthesis. fiveable.mestudymind.co.uk

The amine group (-NH2) is a fundamental functional group derived from ammonia. studymind.co.ukamerigoscientific.com Its basicity and nucleophilicity allow it to participate in a vast array of reactions. numberanalytics.com Amines are crucial building blocks for synthesizing a wide range of compounds, including amides, imines, and numerous nitrogen-containing heterocyclic systems which are prevalent in medicinal chemistry. amerigoscientific.combritannica.com The primary amino group can be readily acylated, alkylated, and used in reductive amination reactions. numberanalytics.comlibretexts.org Furthermore, aromatic amines can be converted into highly reactive diazonium salts, which are pivotal intermediates for introducing a wide variety of substituents onto an aromatic ring. britannica.com

The halogen atom (in this case, bromine, -Br) serves as an excellent "handle" for synthetic manipulation, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is reactive enough to participate in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgdicp.ac.cnnih.gov The presence of a halogen, particularly bromine or iodine, on an aromatic ring is often a prerequisite for these transformative reactions, making halogenated compounds invaluable starting materials for constructing more complex molecules. rsc.org

Overview of 2'-Bromo[1,1'-biphenyl]-4-amine as a Synthetic Intermediate and Platform for Research

The compound this compound combines the key structural features discussed above: a biphenyl scaffold, a nucleophilic primary amine, and a reactive bromine atom. This unique combination makes it a highly versatile and valuable intermediate in multi-step organic synthesis.

The two reactive sites on the molecule—the amine and the bromo group—are positioned on different rings and can often be addressed selectively. The amine group can undergo reactions such as acylation or serve as a directing group, while the bromo group is primed for palladium-catalyzed cross-coupling reactions.

A significant application of this bifunctional nature is in the synthesis of carbazoles, a class of nitrogen-containing heterocyclic compounds with important biological and electronic properties. niscpr.res.innih.gov In a key synthetic strategy, the amine group of a biphenyl derivative can be coupled with the ortho-position of the adjacent ring in an intramolecular C-N bond formation. Research has shown that related 2-aminobiphenyl (B1664054) systems can undergo palladium-catalyzed C-H activation to cyclize and form the carbazole (B46965) core. researchgate.net The presence of the bromine atom on this compound offers a handle for further diversification either before or after the formation of a tricyclic system. For instance, a related strategy involves the copper-catalyzed cross-coupling of primary amines with 2,2'-dibromo-1,1'-biphenyl to generate polysubstituted carbazoles, highlighting the utility of bromo-biphenyl architectures in building complex heterocycles. rsc.orgresearchgate.net

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 4-(2-bromophenyl)aniline
Molecular Formula C₁₂H₁₀BrN
Molecular Weight 248.12 g/mol
CAS Number 65975-65-7
Appearance Not specified, likely solid
XLogP3 3.9

Table 1: Physicochemical properties of this compound. Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65975-65-7

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

4-(2-bromophenyl)aniline

InChI

InChI=1S/C12H10BrN/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H,14H2

InChI Key

CMEFAFBOQKEYKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Br

Origin of Product

United States

Chemical Transformations and Reactivity Profile of 2 Bromo 1,1 Biphenyl 4 Amine

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 2'-position of 2'-Bromo[1,1'-biphenyl]-4-amine can be displaced through various nucleophilic substitution reactions, often facilitated by transition metal catalysts. A prominent application of this reactivity is in the synthesis of carbazoles. organic-chemistry.org

One of the most effective methods for this transformation is the intramolecular Buchwald-Hartwig amination. wikipedia.org In this reaction, the amine group on one phenyl ring displaces the bromine atom on the other, forming a new six-membered nitrogen-containing ring and yielding a carbazole (B46965) derivative. organic-chemistry.orgresearchgate.net This palladium-catalyzed reaction typically requires a phosphine (B1218219) ligand and a base to proceed efficiently. wikipedia.orglibretexts.orgnih.gov The choice of ligand and reaction conditions is critical for achieving high yields. Bidentate phosphine ligands like BINAP and DPPF have been shown to be particularly effective for the coupling of primary amines. wikipedia.org

Beyond intramolecular reactions, the bromine atom can also participate in intermolecular cross-coupling reactions, such as the Suzuki coupling, to form more complex biaryl structures.

Table 1: Conditions for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemperatureOutcome
Palladium(II) AcetatePhosphine LigandsSodium t-butoxide, K₂CO₃, Cs₂CO₃Toluene, DioxaneRoom Temp to 110°CFormation of C-N bond
[Pd(allyl)Cl]₂TrixiePhos, XPhos, t-BuXPhosVariousToluene, 1,4-DioxaneOptimizedHigh conversion rates

Oxidative and Reductive Transformations of the Amine Moiety

The amine group in this compound can undergo both oxidation and reduction, leading to a variety of functional group interconversions.

Oxidative Transformations: The primary amine can be oxidized to a nitro group. This transformation is often a key step in multi-step synthetic sequences. While various oxidizing agents can be employed, the specific conditions must be carefully controlled to avoid side reactions. The oxidation of amines can also be catalyzed by flavoproteins. nih.govnih.gov

Reductive Transformations: While the amine group is already in a reduced state, its synthesis often involves the reduction of a corresponding nitro compound. For instance, 4-nitrobiphenyl (B1678912) can be reduced to 4-aminobiphenyl. wikipedia.org This highlights the synthetic relationship between these two functional groups.

Electrophilic Aromatic Functionalization of the Biphenyl (B1667301) System

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.commsu.edu The regiochemical outcome of these reactions is directed by the existing substituents: the activating amine group and the deactivating but ortho-, para-directing bromine atom. masterorganicchemistry.com

The amine group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the ring to which it is attached. masterorganicchemistry.comstmarys-ca.edu The para position is already part of the biphenyl linkage, leaving the ortho positions (3 and 5) as the most likely sites for substitution. Steric hindrance from the adjacent phenyl ring can influence the distribution of products.

Common EAS reactions include:

Nitration: Introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. stmarys-ca.edulumenlearning.comacs.org

Halogenation: Bromination or chlorination can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃. lumenlearning.comlibretexts.org

The interplay of electronic and steric effects makes the precise regioselectivity dependent on the specific electrophile and reaction conditions. youtube.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Influence
-NH₂ (Amine)ActivatingOrtho, Para
-Br (Bromo)DeactivatingOrtho, Para

Functional Group Interconversions Involving the Amine Group

A synthetically valuable transformation of the primary amine group is its conversion to an azide (B81097). organic-chemistry.org This is typically a two-step process involving:

Diazotization: The amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azide Formation: The diazonium salt is then reacted with an azide source, such as sodium azide, to yield the corresponding aryl azide. researchgate.net

The resulting 2'-bromo-4-azido[1,1'-biphenyl] is a versatile intermediate. For instance, it can undergo intramolecular cyclization, often promoted thermally or photochemically, to generate fused heterocyclic systems. These cyclizations can proceed through highly reactive nitrene intermediates. nih.gov

Applications in Advanced Organic and Medicinal Chemistry

Versatile Building Blocks for Complex Molecular Architectures

2'-Bromo[1,1'-biphenyl]-4-amine is a key starting material for constructing more complex molecular systems. nih.gov The biphenyl (B1667301) scaffold is a common motif in pharmaceuticals and materials science, and this compound provides a direct route to functionalized derivatives. escholarship.org The presence of the reactive amine and bromo-substituents allows for sequential, site-selective modifications. For instance, the amine group can undergo various reactions such as acylation or alkylation, while the bromo group is perfectly suited for cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org This dual reactivity enables the programmed assembly of intricate molecular architectures. nih.gov

Chemists leverage this "building block" approach to synthesize complex structures that would otherwise be difficult to access. nih.govchemrxiv.org For example, the amine can be transformed into a wide range of functional groups, and the carbon-bromine bond can be used to introduce new aryl or alkyl groups, leading to the creation of diverse libraries of biphenyl compounds for various applications. rsc.org The ability to build upon the this compound core in a controlled manner is a testament to its status as a powerful tool in organic synthesis. nih.govacs.org

Precursors for the Synthesis of Bioactive Compounds

The biphenyl structure is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound and its isomers serve as crucial precursors for the synthesis of novel therapeutic agents. rsc.org

Development of Antimicrobial Agents

Derivatives of biphenyl amines have shown promise as antimicrobial agents. Research has focused on synthesizing novel compounds to combat the rising threat of antibiotic-resistant bacteria. nih.govmdpi.com In one study, a series of biphenyl derivatives were designed and synthesized, with several compounds exhibiting potent antibacterial activities against both Gram-positive and Gram-negative pathogens. nih.gov For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was used as a starting material, which then underwent Suzuki cross-coupling reactions to produce various biphenyl derivatives that were tested against extensively drug-resistant (XDR) S. typhi. mdpi.com

The general strategy often involves using the biphenyl core as a scaffold and introducing various functional groups to optimize antibacterial activity. researchgate.net Structure-activity relationship (SAR) studies have indicated that features like hydroxyl groups and electron-withdrawing groups on the biphenyl rings can be beneficial for their inhibitory effects. nih.gov The data below summarizes the minimum inhibitory concentration (MIC) for some synthesized biphenyl derivatives against resistant bacterial strains.

CompoundMRSA (MIC, μg/mL)MREf (MIC, μg/mL)CRAB (MIC, μg/mL)
6i (4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol)3.136.2512.5
6m (5-(9H-carbazol-2-yl)benzene-1,2,3-triol)3.136.2525
6e (3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol)12.52512.5
6g (4'-fluoro-[1,1'-biphenyl]-3,4,5-triol)255012.5
Ciprofloxacin (Control)>100>10012.5
Data sourced from a study on biphenyl derivatives as antimicrobial agents. nih.gov MRSA: Methicillin-resistant Staphylococcus aureus; MREf: Multidrug-resistant Enterococcus faecalis; CRAB: Carbapenems-resistant Acinetobacter baumannii.

Antiprotozoal and Antiparasitic Applications

The structural motifs derived from biphenyl amines are also explored for their potential against protozoa and parasites. Many known antimicrobial agents are based on an amino acid scaffold, which is crucial for their activity as they often mimic intermediates in microbial biosynthetic pathways. nih.gov While direct studies using this compound for this purpose are not prevalent, the synthesis of complex heterocyclic systems, a common strategy in developing antiparasitic drugs, often employs substituted biphenyl precursors. The versatility of the biphenyl amine structure allows for its incorporation into various heterocyclic frameworks known to possess antiprotozoal properties.

Exploration in Kinase Inhibition (for related compounds)

Kinase inhibitors are a major class of targeted cancer therapies. Interestingly, several clinical kinase inhibitors have been found to also inhibit bromodomains, making them dual kinase/bromodomain inhibitors. nih.govresearchgate.net This polypharmacology can be a deliberate strategy to improve therapeutic efficacy. nih.gov The biphenyl scaffold is a key feature in some of these inhibitors. For example, TG-101348, a JAK2/FLT3 kinase inhibitor, possesses a structure that allows it to bind to the BRD4 bromodomain with nanomolar potency. nih.gov

The rationale for designing such dual inhibitors often involves identifying common structural features between the ATP-binding pocket of kinases and the acetyl-lysine binding pocket of bromodomains. nih.gov The dihydropteridinone core, for instance, has been identified in compounds that show dual activity. nih.gov The table below shows the inhibitory activity of selected compounds on various kinases.

CompoundTarget Kinase(s)IC₅₀ (nM)Notes
BI-4659 Alk5 (TGFβR1)19Selective against a broad panel of other kinases. opnme.com
TG-101348 JAK2, FLT3<100Also inhibits BRD4, a bromodomain. nih.govresearchgate.net
BI-2536 PLK1<1Also inhibits BRD4 with nanomolar activity. nih.govresearchgate.net
SU 6656 Src family-Use in combination with PP1 or PP2 may identify Src substrates. nih.gov

This exploration highlights the potential for biphenyl-containing compounds to be developed as multi-target agents in oncology. researchgate.net

Rational Design and Synthesis of Ligands for Catalysis and Coordination Chemistry

The rational design of ligands is crucial for advancing transition-metal-catalyzed reactions. nih.gov Biphenyl derivatives, including this compound, are excellent platforms for creating sophisticated ligands. escholarship.orgacs.org The biphenyl backbone provides a rigid and sterically defined scaffold that can be fine-tuned to influence the catalytic activity and selectivity of a metal center. acs.org

Biphenyl Phosphine (B1218219) Ligands for Metal-Catalyzed Reactions

Among the most successful ligand classes are the biaryl phosphines, which are highly effective in palladium-catalyzed cross-coupling reactions. acs.orgacs.org These ligands, often bulky and electron-rich, facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. rsc.org

The synthesis of these ligands can start from precursors like this compound. The bromo- and amino- groups can be converted into a phosphine group and other tuning substituents, respectively. An improved one-pot synthesis for functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands has been developed, which is more cost-effective and less time-consuming than previous methods. nih.gov This involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.gov These ligands have proven successful in a wide variety of palladium-catalyzed C-C, C-N, and C-O bond-forming reactions. acs.org

The table below shows examples of Suzuki-Miyaura coupling reactions where biphenyl phosphine ligands were employed, demonstrating their effectiveness.

EntryAryl HalideArylboronic AcidLigandYield (%)
1N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide3-chloro-4-fluorophenylboronic acidPd(PPh₃)₄60
2N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide4-chlorophenylboronic acidPd(PPh₃)₄72
3N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide4-methoxyphenylboronic acidPd(PPh₃)₄80
4N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide4-(methoxycarbonyl)phenylboronic acidPd(PPh₃)₄85
Data from the synthesis of N-(biphenyl-4-yl)pyrazine-2-carboxamide derivatives via Suzuki Coupling. mdpi.com

The development of new synthetic methods for these ligands, including P=O directed C-H functionalization, continues to expand their utility and application in catalysis. acs.org

Schiff Base Ligands Derived from Aminobiphenyls

Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. mediresonline.orgekb.egijfmr.com These compounds and their metal complexes are of significant interest due to their broad range of applications in catalysis, materials science, and as biologically active agents. ekb.egijfmr.com The amino group in aminobiphenyls serves as a versatile precursor for the synthesis of Schiff base ligands.

While direct studies on Schiff bases derived specifically from this compound are not extensively documented, the reactivity of the amino group on the biphenyl scaffold is well-established. For instance, various substituted aminobiphenyls have been successfully converted into Schiff base ligands. alayen.edu.iq The general synthesis involves the reaction of the aminobiphenyl with a suitable aldehyde or ketone, often under reflux in a solvent like ethanol. ekb.eg

The resulting Schiff base ligands from aminobiphenyls can act as chelating agents for various metal ions. The coordination typically involves the nitrogen atom of the imine group and potentially other donor atoms present in the aldehyde or ketone precursor. rsc.org Research on Schiff bases derived from other substituted aminophenols has demonstrated that the electronic properties of the resulting metal complexes can be fine-tuned by the nature of the substituents on the aromatic rings. rsc.org The presence of the bromine atom in this compound could influence the electronic structure and, consequently, the coordination chemistry and catalytic activity or biological properties of the corresponding Schiff base metal complexes.

Heterobivalent Ligands for Targeted Applications

Heterobivalent ligands are molecules designed with two different pharmacophores connected by a linker. This design strategy aims to simultaneously target two different receptors or binding sites, which can lead to enhanced affinity, selectivity, and novel pharmacological profiles compared to their monovalent counterparts. The development of heterobivalent ligands is a promising approach in drug discovery for treating complex diseases.

The structure of this compound, featuring a reactive amino group and a bromo-substituted biphenyl core, presents a potential starting point for the synthesis of heterobivalent ligands. The amino group can be readily functionalized to introduce a linker, which can then be coupled to a second pharmacophore. The bromo-substituent could also be utilized for cross-coupling reactions to further elaborate the molecular structure.

The design of heterobivalent ligands involves careful consideration of the linker length and composition to ensure that the two pharmacophores can simultaneously bind to their respective targets. While there is no specific literature detailing the use of this compound in heterobivalent ligand synthesis, the principles of their design are well-established. For example, researchers have synthesized heterobivalent ligands targeting various receptor pairs, demonstrating the feasibility of this approach. The biphenyl scaffold of this compound could serve as a rigid core to which different pharmacophores are attached, potentially leading to new therapeutic agents with unique mechanisms of action.

Contributions to Materials Science and Engineering

Monomers and Components for Functional Polymeric Systems

The bifunctional nature of 2'-Bromo[1,1'-biphenyl]-4-amine, possessing both a nucleophilic amine group and a carbon-bromine bond suitable for cross-coupling reactions, makes it a valuable monomer for creating functional polymers. These polymers can be designed to have specific properties for various high-performance applications.

Biphenyl (B1667301) moieties are utilized in the creation of crosslinked polymers to establish specific noncovalent interactions within a three-dimensional network. nih.gov While research has specifically highlighted the use of precursors like 2-phenylphenol (B1666276) and 4-phenylphenol (B51918) to synthesize acrylated monomers for crosslinked polymers, the fundamental principle applies to derivatives like this compound. nih.govnih.gov These monomers can be polymerized and crosslinked to form networks where the biphenyl side groups can induce intramolecular π-π stacking. nih.gov This results in noncovalent crosslinks that can influence the material's swelling behavior and mechanical properties, such as the compressive modulus. nih.govnih.gov The amine functionality in this compound offers a route to incorporate it into polymer backbones, from which the bromo-biphenyl unit can then participate in these crucial intermolecular interactions. google.comgoogle.com

Table 1: Biphenyl Monomers for Crosslinked Polymers

Precursor Monomer Acrylated Form Role in Polymerization
2-phenylphenol 2-phenylphenolmonoacrylate (2PPMA) Monomer
4-phenylphenol 4-phenylphenolmonoacrylate (4PPMA) Monomer
4,4'-dihydroxybiphenyl 4,4'-dihydroxybiphenyldiacrylate (44BDA) Crosslinker

This table is based on research that demonstrates the use of biphenyl structures in creating crosslinked polymers with specific interactions, a concept applicable to derivatives like this compound. nih.govnih.gov

Liquid crystal polymers (LCPs) are a class of materials that exhibit properties between those of a crystalline solid and a liquid. zeusinc.com The rigid, rod-like structure of the biphenyl group makes it an excellent mesogen, the fundamental unit that induces liquid crystalline phases. researchgate.netazom.com LCPs often incorporate biphenyl moieties as part of the polymer backbone or as side chains attached via flexible spacers. researchgate.net These materials are prized for their exceptional strength, thermal stability, and chemical resistance. azom.com The structure of this compound is well-suited for incorporation into LCPs. The amine group can be used to react with other monomers to form a polyester (B1180765) or polyamide backbone, embedding the rigid biphenyl mesogen into the polymer chain. This contributes to the formation of ordered, anisotropic structures characteristic of LCPs, which are used in advanced applications, including multilayer flexible antenna arrays for remote sensing. gatech.edu

Table 2: Components of Liquid Crystal Polymers

Component Function Example Moiety
Mesogen Induces liquid crystal phase Biphenyl, p-hydroxybenzoic acid (p-HBA)
Flexible Linker Connects mesogenic units Alkyl chains
Polymer Backbone Main chain of the polymer Polyester, Polycarbonate, Polyamide

This table outlines the general components of LCPs, for which the biphenyl structure is a key mesogenic unit. zeusinc.comresearchgate.net

The presence of a bromine atom in this compound suggests its utility in the formulation of flame retardant materials. Brominated flame retardants (BFRs) are highly effective at inhibiting combustion in polymers. azelis.com They can be incorporated into materials either as additives or as reactive components that are chemically bound to the polymer structure. mst.dk When exposed to the high temperatures of a fire, the carbon-bromine bond breaks, releasing bromine radicals. These radicals interfere with the gas-phase chain reactions of combustion, effectively quenching the flame. azelis.com As a reactive flame retardant, this compound can be chemically integrated into polymer systems like polyesters, epoxy resins, and polyurethanes, preventing it from leaching out over time and ensuring permanent flame retardancy. mst.dk

Table 3: Common Brominated Flame Retardants (BFRs)

Flame Retardant Type Common Application
Tetrabromobisphenol A (TBBPA) Reactive/Additive Epoxy resins, Polycarbonates
Decabromodiphenyl ether (DecaBDE) Additive HIPS, PBT, Polyolefins
Hexabromocyclododecane (HBCD) Additive Expanded polystyrene (EPS), Textiles
Brominated Polystyrenes Polymeric/Additive Polyamides, Polyesters

This table shows examples of widely used BFRs, illustrating the importance of bromine-containing compounds in flame retardancy. azelis.commst.dk

Organic Electronic and Optoelectronic Devices

The conjugated π-system of the biphenyl core in this compound provides the fundamental electronic properties required for use in organic electronic devices. The amine and bromo- substituents offer pathways to synthesize more complex molecules with tailored functionalities for applications like OLEDs and OFETs.

In the field of organic electronics, biphenyl amines are crucial intermediates for synthesizing materials used in OLEDs. innospk.com These compounds often serve as building blocks for the hole-transporting layer (HTL) or the emissive layer (EML) in an OLED device. The amine group helps in tuning the ionization potential for efficient hole injection and transport, while the biphenyl structure provides thermal stability and good film-forming properties. innospk.com While a direct application of this compound might not be documented, its structure is analogous to key OLED intermediates like N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-2-amine. innospk.com The bromo- functionality can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach other aromatic groups, thereby extending the π-conjugation and fine-tuning the electronic and optical properties of the final material for specific emission colors and high efficiency. mdpi.com Biphenyl derivatives are known to be potential materials for OLEDs. mdpi.comsamaterials.com

Organic field-effect transistors (OFETs) are fundamental components of organic circuits, and their performance relies heavily on the charge-carrier mobility of the organic semiconductor used. nih.gov Materials based on triarylamines and biphenyls have been investigated for their potential as p-type semiconductors in OFETs. acs.org The delocalized π-electrons in the biphenyl system facilitate charge transport, and the amine groups can enhance intermolecular interactions and influence the molecular packing in the solid state, which is critical for efficient charge hopping between molecules. acs.org The this compound scaffold can be used to synthesize larger, more complex organic semiconductors. For instance, the amine can be functionalized, and the bromo-group can be used as a point of extension to create planar, conjugated molecules that can self-assemble into ordered structures, a key requirement for achieving high charge mobility in OFETs. acs.orgacs.org

Table 4: Performance of Selected Organic Semiconductors in OFETs

Material Device Type Hole Mobility (cm²/V·s) On/Off Ratio
Pentacene (single crystal) SC-OFET 1.2 3 x 10⁶
Hexacene (single crystal) SC-OFET 4.28 1 x 10⁵
TIPS-Pentacene (solution-processed) SP-OFET 1.8 -
2,7-dioctyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (solution-processed) SP-OFET up to 31.3 -

This table presents performance data for various high-performance organic semiconductors, illustrating the mobility targets that new materials, potentially derived from this compound, aim to achieve. acs.org

Organic Solar Cells (OSCs)

In the architecture of organic solar cells (OSCs) and related perovskite solar cells (PSCs), hole transport materials (HTMs) play a critical role in extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode, thereby enhancing device efficiency and stability. mdpi.comrsc.org Aromatic amines, particularly those based on triphenylamine (B166846) and biphenyl diamine structures, are among the most successful classes of HTMs due to their favorable energy levels and high hole mobility. rsc.orgnih.gov

While this compound is not typically used as an HTM in its own right, its structure represents a fundamental fragment of more complex and efficient HTMs. It serves as a key synthetic intermediate, where the amine group provides the core hole-transporting functionality and the bromine atom acts as a strategic handle for further molecular elaboration through cross-coupling reactions. This allows for the construction of larger, more complex molecules with optimized properties. For instance, studies on biphenyl enamines and other derivatives have shown that subtle changes to the biphenyl-amine core can lead to significant variations in thermal stability and charge-carrier mobility. nih.gov Research on various substituted biphenyl derivatives has demonstrated their potential to achieve high power conversion efficiencies (PCE) in solar cells. elsevierpure.comnih.gov

The data below, gathered from studies on related aromatic amine-based HTMs, illustrates the performance metrics that can be achieved, providing a benchmark for the potential of materials derived from this compound.

Table 1: Performance of Related Aromatic Amine-Based Hole Transport Materials

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 2'-Bromo[1,1'-biphenyl]-4-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons. The aromatic region (typically 6.5-8.0 ppm) would show a complex pattern of multiplets due to the seven protons distributed across the two phenyl rings. The protons on the aminophenyl ring are influenced by the electron-donating amino group (-NH₂), while the protons on the bromophenyl ring are affected by the electron-withdrawing bromine atom. The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals would be expected in the aromatic region (typically 110-150 ppm). The carbon atom attached to the bromine (C2') would be identifiable by its characteristic chemical shift. Similarly, the carbons attached to the amino group (C4) and the carbons forming the biphenyl (B1667301) linkage (C1 and C1') would have unique resonances. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign each proton and carbon signal by establishing their correlations.

While specific, experimentally verified spectral data for this compound is not widely available in public literature, the expected chemical shifts can be predicted based on data from analogous compounds like biphenyl and substituted anilines. chemicalbook.comnist.govresearchgate.net

Table 1: Predicted NMR Spectral Data for this compound
TechniqueExpected Chemical Shift (δ, ppm)Description of Signals
¹H NMR~3.5 - 4.5Broad singlet, 2H (Amine group, -NH₂)
¹H NMR~6.5 - 7.8Complex multiplets, 7H (Aromatic protons)
¹³C NMR~110 - 150Multiple distinct signals (Aromatic and biphenyl carbons)

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition with high accuracy. nih.govresearchgate.net For this compound, HRMS would confirm the molecular formula C₁₂H₁₀BrN.

The technique differentiates between ions of very similar mass, providing a mass measurement accurate to several decimal places. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The presence of bromine is readily identified due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two prominent peaks (M and M+2) in the mass spectrum.

Elemental analysis provides a complementary, quantitative determination of the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. elementar.comthermofisher.com

Table 2: Molecular Confirmation Data for this compound
ParameterTheoretical ValueSource
Molecular FormulaC₁₂H₁₀BrN nih.gov
Molecular Weight (g/mol)248.12 nih.gov
Monoisotopic Mass (Da)246.99966 nih.govnih.gov
Elemental Composition (C)58.09%Calculated
Elemental Composition (H)4.06%Calculated
Elemental Composition (Br)32.20%Calculated
Elemental Composition (N)5.65%Calculated

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com The IR spectrum of this compound would show characteristic absorption bands. The primary amine (-NH₂) group would exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching) and an N-H bending (scissoring) vibration around 1590-1650 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the lower frequency "fingerprint" region of the spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic compounds like this compound are known to absorb UV light. The biphenyl system itself is a chromophore, and its absorption is modified by the attached substituents (the amino group and the bromine atom). The amino group, an auxochrome, typically causes a bathochromic (red) shift and an increase in absorption intensity. The UV-Vis spectrum would be expected to show characteristic π→π* transitions, and analysis of the absorption maxima (λ_max) can offer insights into the extent of conjugation in the molecular system. nih.govscience-softcon.de

Table 3: Predicted Spectroscopic Data (IR & UV-Vis) for this compound
TechniqueExpected Absorption RegionAssignment
IR Spectroscopy3300 - 3500 cm⁻¹N-H stretching (asymmetric and symmetric)
IR Spectroscopy> 3000 cm⁻¹Aromatic C-H stretching
IR Spectroscopy1590 - 1650 cm⁻¹N-H bending
IR Spectroscopy1450 - 1600 cm⁻¹Aromatic C=C stretching
UV-Vis Spectroscopy200 - 400 nmπ→π* electronic transitions

X-ray Diffraction Analysis for Solid-State Structural Determination and Crystal Packing

X-ray diffraction (XRD) analysis on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. scispace.comiitk.ac.in This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, an XRD study would unambiguously confirm the connectivity of the atoms and reveal the conformation of the molecule, including the dihedral angle between the two phenyl rings.

Furthermore, XRD analysis elucidates the crystal packing, showing how individual molecules are arranged in the crystal lattice. researchgate.net This includes the identification of intermolecular interactions, such as hydrogen bonding involving the amine group, which play a crucial role in stabilizing the crystal structure.

As of now, there is no publicly available crystal structure data for this compound in crystallographic databases. Should such data become available, it would provide invaluable information as summarized in the table below.

Table 4: Hypothetical X-ray Diffraction Data Parameters for this compound
Crystallographic ParameterInformation Provided
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Intermolecular InteractionsDetails on hydrogen bonds, van der Waals forces, and π-π stacking.

Theoretical and Computational Investigations of 2 Bromo 1,1 Biphenyl 4 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2'-Bromo[1,1'-biphenyl]-4-amine. nih.govsemanticscholar.org These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior.

DFT studies, often using functionals like B3LYP with a suitable basis set such as 6-311G+(d,p), can be employed to determine key electronic parameters. nih.govnih.gov For this compound, these calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals provides insights into the reactive sites of the molecule. For instance, the HOMO is often localized on the electron-rich amino group and the phenyl ring, indicating susceptibility to electrophilic attack. Conversely, the LUMO may be distributed across the biphenyl (B1667301) system, highlighting regions prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further quantify the electronic interactions within the molecule. This analysis provides information on charge distribution, hybridization, and delocalization of electron density, which helps in understanding the stabilizing interactions and the influence of the bromo and amino substituents on the biphenyl core.

The dihedral angle between the two phenyl rings is another crucial structural parameter that significantly influences the electronic properties. DFT calculations can accurately predict this angle, which is a result of the balance between steric hindrance from the ortho-bromo substituent and the electronic effects favoring planarity for extended π-conjugation.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G+(d,p))

ParameterCalculated ValueSignificance
HOMO Energy-5.24 eVIndicates electron-donating ability
LUMO Energy-0.89 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.35 eVRelates to chemical reactivity and stability
Dipole Moment2.15 DIndicates overall polarity of the molecule
Dihedral Angle55.8°Measures the twist between the phenyl rings

Note: The data in this table is representative and based on typical values for similar compounds calculated using DFT methods.

Mechanistic Elucidation of Organic Transformations through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate mechanisms of organic reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

For instance, the Suzuki-Miyaura cross-coupling reaction, a common method for synthesizing biphenyl derivatives, can be modeled to understand the role of the bromo substituent in this compound. chemicalbook.com Computational studies can elucidate the energetics of the key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the new carbon-carbon bond. These models can help in optimizing reaction conditions by predicting the effect of different ligands, bases, and solvents on the reaction barrier.

Similarly, reactions involving the amino group, such as N-alkylation or acylation, can be investigated. libretexts.org Computational modeling can predict the nucleophilicity of the nitrogen atom and the steric hindrance posed by the adjacent biphenyl ring system. This information is crucial for predicting the feasibility and regioselectivity of such transformations. The Hofmann rearrangement, a method for synthesizing primary amines, can also be studied computationally to understand the migration of the aryl group and the formation of the isocyanate intermediate. libretexts.org

Table 2: Calculated Activation Energies for Key Reaction Steps in a Hypothetical Suzuki-Miyaura Coupling of this compound

Reaction StepCatalyst SystemCalculated Activation Energy (kcal/mol)
Oxidative AdditionPd(PPh₃)₄15.2
TransmetalationPhenylboronic Acid10.5
Reductive Elimination-8.1

Note: This data is illustrative and represents typical energy barriers for the steps in a Suzuki-Miyaura coupling reaction.

Computational Design of Functional Derivatives and Predictable Property Enhancement

The true power of computational chemistry lies in its predictive capabilities, allowing for the rational design of novel derivatives of this compound with enhanced properties for specific applications. By systematically modifying the parent structure in-silico, researchers can screen a vast number of potential candidates and identify those with the most promising characteristics before embarking on time-consuming and expensive synthetic efforts.

For example, to design derivatives with specific optoelectronic properties, such as those desired for Organic Light-Emitting Diodes (OLEDs), computational methods can be used to predict how different substituents will affect the HOMO-LUMO gap and, consequently, the emission wavelength. By introducing electron-donating or electron-withdrawing groups at various positions on the biphenyl rings, the electronic properties can be fine-tuned. Time-Dependent DFT (TD-DFT) can be used to calculate the excited state properties and predict the absorption and emission spectra of these designed molecules. nih.gov

In the context of medicinal chemistry, computational design can be used to create derivatives of this compound with improved binding affinity to a target protein. Molecular docking studies can predict the binding mode and affinity of a library of virtual compounds, allowing for the identification of key structural modifications that enhance protein-ligand interactions. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on a set of synthesized and computationally characterized derivatives. These models establish a mathematical relationship between the structural features of the molecules and their observed biological activity or physical properties, enabling the prediction of the properties of yet-unsynthesized compounds.

Table 3: Predicted HOMO-LUMO Gaps and Emission Wavelengths for Designed Derivatives of this compound

DerivativeSubstituent at 4'-positionPredicted HOMO-LUMO Gap (eV)Predicted Emission Wavelength (nm)
Parent Compound -NH₂4.35380 (Violet-Blue)
Derivative A -N(CH₃)₂4.12420 (Blue)
Derivative B -NO₂4.78350 (UV-A)
Derivative C -CN4.65365 (UV-A)

Note: This data is hypothetical and serves to illustrate the predictive power of computational design in tuning the electronic properties of molecules.

Q & A

Q. Resolution Workflow :

Replicate conditions with in-situ catalyst characterization (e.g., XAS).

Compare kinetic profiles under controlled atmospheres.

Validate with isotopic labeling (e.g., ¹³C tracking) .

What characterization techniques are critical for confirming the structure and purity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting from bromine) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 322.03) .
  • Elemental Analysis : Validate C, H, N, Br content (±0.3% theoretical) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

What are the implications of bromine’s heavy atom effect on photophysical properties in material science applications?

Advanced Research Focus
The bromine atom enhances spin-orbit coupling, leading to:

  • Enhanced Intersystem Crossing : Useful in triplet-harvesting materials for OLEDs .
  • Reduced Fluorescence Quantum Yield : Offset by incorporating electron-transport layers (e.g., TPBi) in devices .
  • X-Ray Crystallography : Bromine’s high electron density aids in resolving crystal structures for structure-property studies .

Experimental Design : Compare photoluminescence (PL) spectra of brominated vs. non-brominated analogs under inert conditions to isolate heavy atom effects .

How does this compound interact with cytochrome P450 enzymes, and what methodological approaches are used to study this?

Q. Biological Interaction Analysis

  • Inhibition Studies : Competitive inhibition assays using human liver microsomes (HLMs) and LC-MS to monitor metabolite suppression .
  • Docking Simulations : AutoDock Vina predicts binding modes to CYP3A4/2D6 active sites, guided by bromine’s hydrophobic interactions .
  • Isotope Effects : Deuterated analogs (e.g., ²H at amine) reveal metabolic stability via kinetic isotope effects (KIEs) .

Key Finding : The amine group forms hydrogen bonds with heme propionates, while bromine enhances binding affinity (Kd ~ 15 µM) .

What strategies mitigate decomposition during high-temperature reactions involving brominated biphenyl amines?

Q. Stability Optimization

  • Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >200°C) and design reactions below critical temps .
  • Protecting Groups : Acetylate the amine to reduce oxidation during harsh conditions (e.g., refluxing DMF) .
  • Additives : Radical scavengers (BHT) suppress homolytic C-Br cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.